An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2)
An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-chloro-N-isopropylpyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.
Core Compound Profile
6-chloro-N-isopropylpyridazin-3-amine is a substituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] The unique electronic properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, make it a valuable scaffold in drug design.[1] The presence of a chloro group at the 6-position provides a reactive handle for further chemical modification, typically through nucleophilic aromatic substitution, while the N-isopropyl group at the 3-position modulates the compound's physicochemical properties such as lipophilicity and metabolic stability.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 6-chloro-N-isopropylpyridazin-3-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1007-55-2 | [4][5] |
| Molecular Formula | C₇H₁₀ClN₃ | [4][5] |
| Molecular Weight | 171.63 g/mol | [4][6] |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [4] |
| Appearance | Off-white solid | [7] |
| Melting Point | 114-116 °C | [8] |
| Boiling Point | 352.6±22.0 °C (Predicted) | [8] |
| pKa | 4.27±0.10 (Predicted) | [8] |
| LogP | 1.95 | [6] |
| SMILES | CC(C)NC1=NN=C(C=C1)Cl | [4] |
| InChIKey | KFBDHWVJYXLFKF-UHFFFAOYSA-N | [4] |
Note: Some physical properties are predicted based on computational models.
Synthesis and Purification
The synthesis of 6-chloro-N-isopropylpyridazin-3-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[9]
Synthetic Pathway
The most direct route involves the reaction of 3,6-dichloropyridazine with isopropylamine. The electron-deficient nature of the pyridazine ring facilitates the substitution. The reaction is generally regioselective, with the first substitution occurring preferentially at one of the chloro-positions.
Caption: Synthetic workflow for 6-chloro-N-isopropylpyridazin-3-amine.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of chloroaminodiazines and should be optimized for specific laboratory conditions.[10]
Materials:
-
3,6-Dichloropyridazine
-
Isopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Absolute Ethanol
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 equivalent) and absolute ethanol.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of isopropylamine (1.5 equivalents).
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is triturated with petroleum ether and filtered to yield the purified 6-chloro-N-isopropylpyridazin-3-amine.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis. The expected spectroscopic data should align with the structure of 6-chloro-N-isopropylpyridazin-3-amine.
Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][11] 6-chloro-N-isopropylpyridazin-3-amine serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Role as a Key Building Block: The Case of Resmetirom
A prominent example of the utility of the pyridazine core is in the synthesis of Resmetirom (MGL-3196), a thyroid hormone receptor-beta (THR-β) agonist recently approved by the FDA for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH).[12][13][14] While not a direct precursor, a structurally similar 6-chloro-5-isopropylpyridazin-3-yloxy aniline derivative is a key intermediate in the synthesis of Resmetirom.[12] This highlights the importance of the 6-chloropyridazine moiety as a foundational element for building complex, biologically active molecules.
The synthesis of Resmetirom involves the condensation of a substituted aminophenol with a dichloropyridazine derivative, followed by further functionalization.[12] The 6-chloro position of the pyridazine ring is crucial for the subsequent chemical transformations that lead to the final drug molecule.
Potential Therapeutic Applications of Pyridazine Derivatives
The broader class of pyridazine derivatives has been investigated for a multitude of therapeutic applications. The electron-deficient nature of the pyridazine ring allows it to act as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, while offering improved physicochemical properties like aqueous solubility.
Potential Biological Activities of Pyridazine Scaffolds:
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Inhibition of cyclin-dependent kinases (CDKs), disrupting the cell cycle of cancer cells.[15] |
| Inflammation | Inhibition of p38 kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1.[11] |
| Infectious Diseases | Antimicrobial and anti-parasitic activities through various mechanisms.[3] |
| Cardiovascular Diseases | Modulation of ion channels and enzymes involved in cardiovascular function. |
Representative Biological Assay: Kinase Inhibition
Given that many pyridazine derivatives have been explored as kinase inhibitors, a representative in vitro kinase inhibition assay is described below. This protocol is a general guideline and would need to be adapted for a specific kinase target.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-chloro-N-isopropylpyridazin-3-amine or its derivatives against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (6-chloro-N-isopropylpyridazin-3-amine or derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the target kinase, and the kinase substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a representative in vitro kinase inhibition assay.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-chloro-N-isopropylpyridazin-3-amine. Based on data for structurally related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[7]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
6-chloro-N-isopropylpyridazin-3-amine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a platform for the creation of diverse molecular libraries. The established importance of the pyridazine core in biologically active molecules, exemplified by its connection to the recently approved drug Resmetirom, underscores the potential of this compound in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers to understand and effectively utilize 6-chloro-N-isopropylpyridazin-3-amine in their drug discovery and development endeavors.
References
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(Note: A proper chemical drawing would be inserted here in a full document.)
(Note: A proper chemical drawing would be inserted here in a full document.)